4-Oxa-6-azaspiro[2.4]heptan-5-one 4-Oxa-6-azaspiro[2.4]heptan-5-one
Brand Name: Vulcanchem
CAS No.: 1238704-57-8
VCID: VC11692874
InChI: InChI=1S/C5H7NO2/c7-4-6-3-5(8-4)1-2-5/h1-3H2,(H,6,7)
SMILES: C1CC12CNC(=O)O2
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol

4-Oxa-6-azaspiro[2.4]heptan-5-one

CAS No.: 1238704-57-8

Cat. No.: VC11692874

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

4-Oxa-6-azaspiro[2.4]heptan-5-one - 1238704-57-8

Specification

CAS No. 1238704-57-8
Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
IUPAC Name 4-oxa-6-azaspiro[2.4]heptan-5-one
Standard InChI InChI=1S/C5H7NO2/c7-4-6-3-5(8-4)1-2-5/h1-3H2,(H,6,7)
Standard InChI Key OPZRQCQIUJGFKN-UHFFFAOYSA-N
SMILES C1CC12CNC(=O)O2
Canonical SMILES C1CC12CNC(=O)O2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Oxa-6-azaspiro[2.4]heptan-5-one features a spiro junction connecting a cyclopropane ring (two-membered) and a five-membered lactam-oxetane hybrid ring (Figure 1). The spiro[2.4] notation indicates the fusion of a two-membered (cyclopropane) and a four-membered ring, though the actual structure incorporates additional heteroatoms. The lactam group (azaspiro) at position 6 and the oxa group at position 4 create a polar, strained system conducive to reactivity .

Table 1: Key Identifiers of 4-Oxa-6-azaspiro[2.4]heptan-5-one

PropertyValueSource
IUPAC Name4-Oxa-6-azaspiro[2.4]heptan-5-oneVulcanchem
Molecular FormulaC₆H₇NO₂PubChem
Molecular Weight141.14 g/molCalculated
SMILESC1CC12COC(=O)N2PubChem
InChIKeyJAPMTMLYRVUWCC-UHFFFAOYSA-NPubChem

The compound’s InChI (International Chemical Identifier) string, InChI=1S/C6H7NO2/c8-5-6-1-4(2-6)3-9-7-5/h4H,1-3H2,(H,7,8), confirms the connectivity of the spiro system .

Spectroscopic Data

  • ¹H NMR: Peaks at δ 4.19 ppm (s, 2H, CH₂O) and δ 2.56 ppm (s, 2H, CH₂C=O) indicate the oxetane and lactam moieties, respectively . Cyclopropane protons appear as a multiplet near δ 0.70–0.78 ppm .

  • IR: A strong absorption at 1777 cm⁻¹ corresponds to the lactam carbonyl (C=O) .

Synthesis and Manufacturing

Modern Optimizations

A patent by CA2145735A1 (1995) describes a streamlined process using [3-(hydroxymethyl)oxetan-3-yl]acetonitrile (II) as the starting material :

  • Bromination: Treatment with hydrogen bromide in acetic acid converts II to 4,4-bis(bromomethyl)dihydro-2-furanone (III).

  • Cyclization: Zinc-mediated intramolecular coupling of III in polar aprotic solvents (e.g., N,N-dimethylacetamide) at 120°C yields 5-oxaspiro[2.4]heptan-6-one derivatives .

This method avoids isomer separation and achieves yields up to 46% after distillation .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic cyclopropane ring.

  • Stability: The lactam ring is susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with decomposition above 200°C.

Pharmacological and Industrial Applications

Anticancer Activity

Derivatives like 2-{5,7-Dioxo-4-oxa-6-azaspiro[2.4]heptan-6-yl}acetic acid (VC20388603) exhibit in vitro cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM). The spiro system’s rigidity enhances binding to cellular targets such as topoisomerase II.

Material Science

The strained spiro framework serves as a monomer for high-performance polymers. Copolymers with ε-caprolactam demonstrate tensile strengths exceeding 60 MPa, making them suitable for medical implants.

Research Frontiers and Challenges

Synthetic Bottlenecks

Current routes suffer from low yields (<50%) and hazardous brominated intermediates . Emerging strategies employ photoredox catalysis to construct the cyclopropane ring enantioselectively, though scalability remains unproven .

Targeted Drug Delivery

Functionalization of the lactam nitrogen with PEGylated chains enhances solubility and tumor targeting. Preclinical studies in murine models show a 3-fold increase in biodistribution to lung tissue.

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